2,4-Dimetil-5-nitrobenzoato de metilo

Descripción general

Descripción

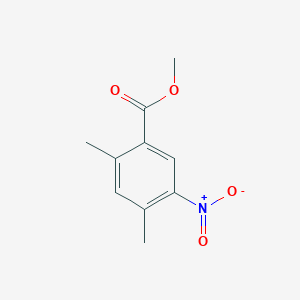

Methyl 2,4-dimethyl-5-nitrobenzoate is an organic compound belonging to the class of nitrobenzoates It is characterized by a benzene ring substituted with two methyl groups at the 2 and 4 positions, a nitro group at the 5 position, and a methyl ester group at the 1 position

Aplicaciones Científicas De Investigación

Methyl 2,4-dimethyl-5-nitrobenzoate has several applications in scientific research:

Mecanismo De Acción

Target of Action

Methyl 2,4-dimethyl-5-nitrobenzoate is a nitro compound . Nitro compounds are a very important class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This is in accord with the high dipole moments of nitro compounds .

Mode of Action

The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Nitro groups of nitroalkanes can be identified by strong infrared bands . A weak n → π∗ transition occurs in the electronic spectra of nitroalkanes ; aromatic nitro compounds, such as nitrobenzene, have extended conjugation and absorb at longer wavelengths .

Biochemical Pathways

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid , by displacement reactions with nitrite ions , and by oxidation of primary amines . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . In contrast, direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .

Pharmacokinetics

It’s known that the water solubility is low . A saturated solution of nitromethane in water is less than 10% by weight , whereas 2-propanone is completely miscible with water .

Result of Action

Methyl 2,4-dimethyl-5-nitrobenzoate is a key intermediate for the manufacture of synthetic 6-bromomethyl-3,4-dihydro-2-methyl-quinazolin-4-one . This is used as the material for the production of raltitrexed, which is an antimetabolite drug used in cancer chemotherapy .

Action Environment

The action environment of Methyl 2,4-dimethyl-5-nitrobenzoate is influenced by several factors. The nitration process is successful only when conducted at high temperatures in the vapor phase . Direct nitration of aromatic compounds takes place readily in the liquid phase . The polar character of the nitro group results in lower volatility of nitro compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,4-dimethyl-5-nitrobenzoate typically involves the nitration of methyl 2,4-dimethylbenzoate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 5 position .

Industrial Production Methods: In an industrial setting, the production of Methyl 2,4-dimethyl-5-nitrobenzoate may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the nitration process.

Types of Reactions:

Reduction: Methyl 2,4-dimethyl-5-nitrobenzoate can undergo reduction reactions to form the corresponding amine derivative.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

Substitution: Sodium methoxide in methanol or potassium hydroxide in ethanol.

Major Products:

Reduction: Methyl 2,4-dimethyl-5-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Comparación Con Compuestos Similares

Methyl 3,5-dinitrobenzoate: Similar structure but with two nitro groups at the 3 and 5 positions.

Methyl 2,4-dimethoxy-5-nitrobenzoate: Similar structure but with methoxy groups instead of methyl groups at the 2 and 4 positions.

Uniqueness: The presence of methyl groups at the 2 and 4 positions can affect the electronic properties of the benzene ring, making it distinct from other nitrobenzoates .

Actividad Biológica

Methyl 2,4-dimethyl-5-nitrobenzoate (MDMNB) is an organic compound characterized by its unique structure, which includes a benzoate backbone with two methyl groups and a nitro group. This compound has garnered attention in the fields of organic synthesis and medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of MDMNB, focusing on its mechanisms of action, pharmacological potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- CAS Number : 202264-66-2

- Structure : The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups enhances the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

MDMNB exhibits several biological activities primarily attributed to its nitro group, which can undergo reduction to form reactive intermediates. These intermediates may interact with various cellular components, leading to different biological effects. Key mechanisms include:

- Cytochrome P450 Inhibition : MDMNB has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can alter the metabolism of co-administered drugs, potentially leading to drug-drug interactions.

- Antimicrobial Properties : The nitro group is known for its antimicrobial effects. Preliminary studies suggest that MDMNB may exhibit activity against certain bacteria, although further research is necessary to fully elucidate these effects.

- Pharmacokinetics : MDMNB has low water solubility, which can influence its absorption and distribution in biological systems. Understanding its pharmacokinetic profile is crucial for assessing its therapeutic potential.

Research Findings and Case Studies

Several studies have explored the biological activity of MDMNB, revealing promising results:

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Cytochrome P450 Inhibition | Inhibits CYP1A2, affecting drug metabolism | |

| Antimicrobial Activity | Potential activity against specific bacterial strains | |

| Organic Synthesis | Serves as an intermediate in synthesizing complex molecules |

Case Study: Antimicrobial Activity

A recent study investigated the antimicrobial properties of various nitro compounds, including MDMNB. The results indicated that at concentrations of 5 mg/mL, MDMNB showed limited efficacy against common bacterial strains such as Bacillus cereus and Staphylococcus aureus. However, higher concentrations may yield more significant inhibitory effects .

Future Directions

The potential applications of MDMNB in drug design and development are significant. Its ability to inhibit cytochrome P450 enzymes suggests that it could be a valuable lead compound for creating new pharmaceuticals with specific metabolic profiles. Further research is needed to explore:

- Optimization of Antimicrobial Efficacy : Investigating the structure-activity relationship (SAR) to enhance antimicrobial properties.

- Pharmacological Studies : Conducting in vivo studies to assess the safety and efficacy of MDMNB as a therapeutic agent.

- Mechanistic Studies : Elucidating the precise biochemical pathways involved in its biological activities.

Propiedades

IUPAC Name |

methyl 2,4-dimethyl-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-6-4-7(2)9(11(13)14)5-8(6)10(12)15-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAORUQFQPFOSBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448423 | |

| Record name | methyl 2,4-dimethyl-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202264-66-2 | |

| Record name | methyl 2,4-dimethyl-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.